4-chloro-N-(2-methoxy-1-methylethyl)-3-nitrobenzamide
Overview
Description
4-chloro-N-(2-methoxy-1-methylethyl)-3-nitrobenzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has been widely studied for its potential applications in various scientific research fields due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methoxy-1-methylethyl)-3-nitrobenzamide is not fully understood yet. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and neurological pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which play a key role in inflammation. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in animal models. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has also been found to decrease the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-chloro-N-(2-methoxy-1-methylethyl)-3-nitrobenzamide is its potential use as a therapeutic agent in various diseases. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the treatment of inflammatory and pain-related disorders. Moreover, this compound has been shown to improve cognitive function and memory, making it a potential therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is its poor solubility in water, which can make it difficult to administer this compound in animal models. Moreover, the mechanism of action of this compound is not fully understood yet, which can limit its potential use as a therapeutic agent.
Future Directions
There are several future directions for research on 4-chloro-N-(2-methoxy-1-methylethyl)-3-nitrobenzamide. One of the major directions is to investigate the mechanism of action of this compound in more detail, in order to identify its molecular targets and pathways. This can help in the development of more effective therapeutic agents based on this compound. Moreover, future research can focus on the development of novel formulations and delivery methods for this compound, in order to improve its solubility and bioavailability. Additionally, further studies can investigate the potential use of this compound in other diseases such as cancer and neurological disorders.
Scientific Research Applications
4-chloro-N-(2-methoxy-1-methylethyl)-3-nitrobenzamide has been extensively studied for its potential applications in various scientific research fields. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been investigated for its potential use as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
4-chloro-N-(1-methoxypropan-2-yl)-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-7(6-18-2)13-11(15)8-3-4-9(12)10(5-8)14(16)17/h3-5,7H,6H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSSWAVKQJFAOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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